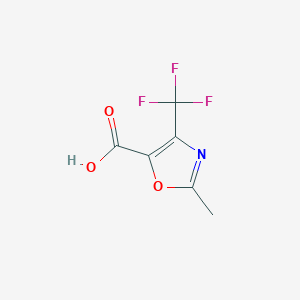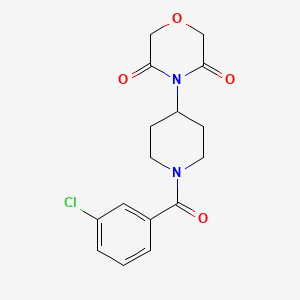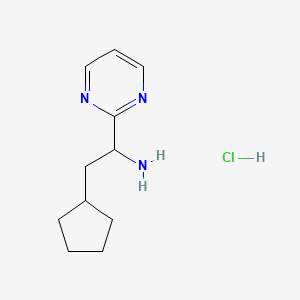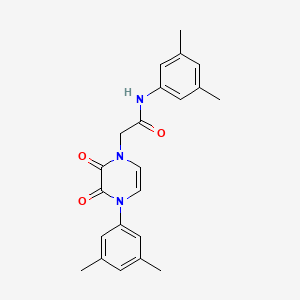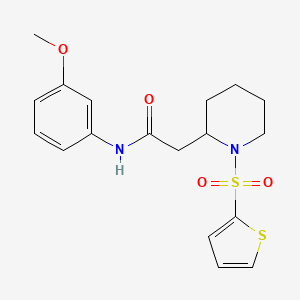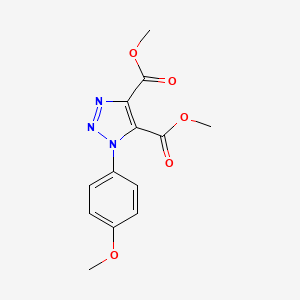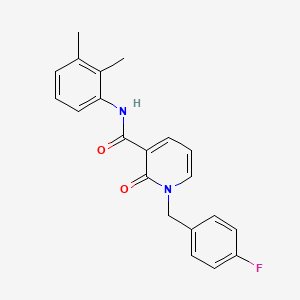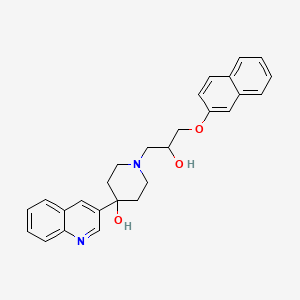
1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-4-quinolin-3-ylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-4-quinolin-3-ylpiperidin-4-ol, commonly known as HNQ-012, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HNQ-012 belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Chemosensing Applications
Naphthalene-quinoline conjugates have been explored for their chemosensing capabilities. A study by Roy, Dey, and Roy (2016) discussed a naphthalene-quinoline-based chemosensor for Al3+ ions, demonstrating the compound's ability to act as a ratiometric chemosensor, with potential secondary sensing applications for F− ions, enabling the construction of molecular logic gates based on fluorescence intensity changes (Roy et al., 2016).
Dye Synthesis and Spectroscopic Properties
Naphthalene derivatives have been utilized in the synthesis of new azo disperse dyes, highlighting their versatile applicability in creating compounds with specific optical properties. Rufchahi and Gilani (2012) synthesized azo dyes from naphthalene derivatives, revealing insights into the solvent effects on their ultraviolet-visible absorption spectra, which could inform further research on the optical applications of naphthalene-quinoline compounds (Rufchahi & Gilani, 2012).
Antituberculosis Activity
Compounds related to naphthalene and quinoline have shown promising antituberculosis activity. Omel’kov, Fedorov, and Stepanov (2019) synthesized new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with significant antituberculosis activity, suggesting potential therapeutic applications of such chemical structures in combating tuberculosis (Omel’kov et al., 2019).
Antiviral and Antiprotozoal Activities
The structural motifs found in naphthalene-quinoline compounds also extend to antiviral and antiprotozoal activities. For instance, studies on naphthalene carboxamides have demonstrated their effectiveness as inhibitors of herpesvirus polymerases, offering a novel class of antiviral agents with broad-spectrum activities against various herpesviruses (Oien et al., 2002). Additionally, naphthalene derivatives from Diospyros assimilis showed antiprotozoal activity, further underscoring the potential biomedical applications of such compounds (Ganapaty et al., 2006).
Photophysical Properties
The photophysical properties of naphthalene and quinoline derivatives have been a subject of interest for their potential applications in materials science. Pannipara, Al‐Sehemi, Kalam, and Mohammed Musthafa (2017) synthesized dihydroquinazolinone derivatives and studied their photophysical properties, demonstrating how solvent polarity affects their optical characteristics, which could be relevant for designing optical materials and sensors (Pannipara et al., 2017).
Mecanismo De Acción
The mechanism of action is typically discussed in the context of bioactive compounds. It refers to how the compound interacts with biological systems, often at the molecular level.
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-hydroxy-3-naphthalen-2-yloxypropyl)-4-quinolin-3-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c30-24(19-32-25-10-9-20-5-1-2-6-21(20)16-25)18-29-13-11-27(31,12-14-29)23-15-22-7-3-4-8-26(22)28-17-23/h1-10,15-17,24,30-31H,11-14,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCYAFFAUWLRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC3=CC=CC=C3N=C2)O)CC(COC4=CC5=CC=CC=C5C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


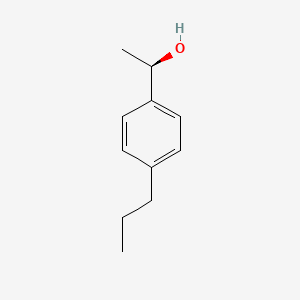

![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)
